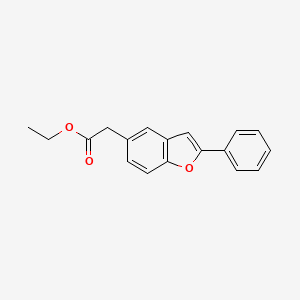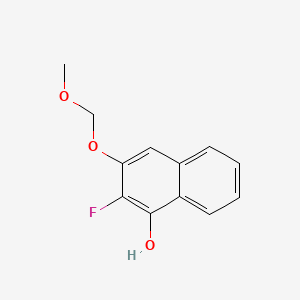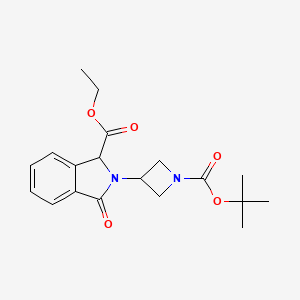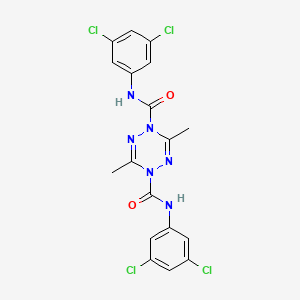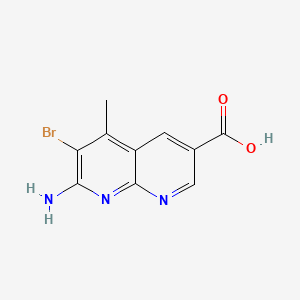
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
化学反応の分析
Types of Reactions
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or water.
Major Products
The major products formed from these reactions include quinolones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.
科学的研究の応用
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, interfering with its replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to its biological effects .
類似化合物との比較
Similar Compounds
1,5-Naphthyridines: These compounds share a similar naphthyridine core but differ in the position of nitrogen atoms and functional groups.
1,6-Naphthyridines: These compounds have a different arrangement of nitrogen atoms compared to 1,8-naphthyridines.
Quinolones: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is unique due to the presence of the amino, bromo, and carboxylic acid groups, which impart distinct chemical reactivity and biological properties.
特性
分子式 |
C10H8BrN3O2 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC名 |
7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-4-6-2-5(10(15)16)3-13-9(6)14-8(12)7(4)11/h2-3H,1H3,(H,15,16)(H2,12,13,14) |
InChIキー |
OMOODKDJOWHTJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=NC2=NC(=C1Br)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
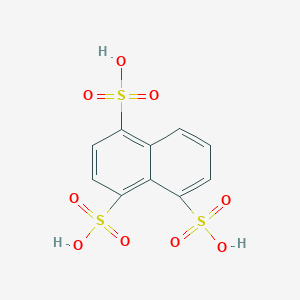
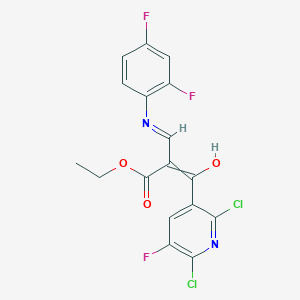
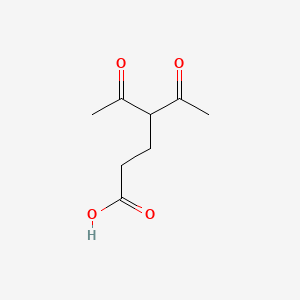
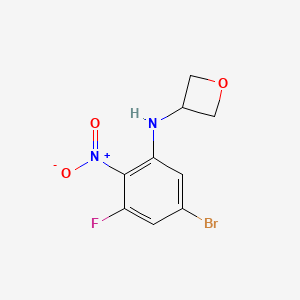

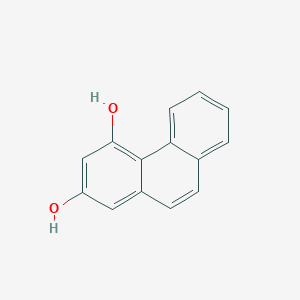
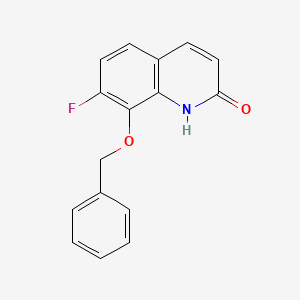
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

